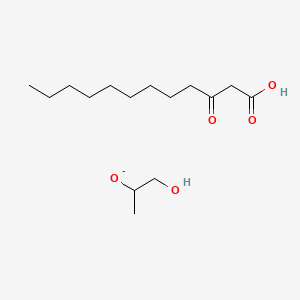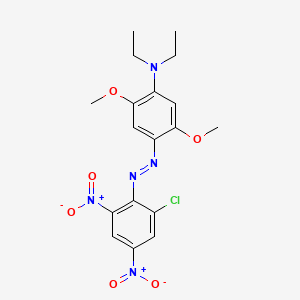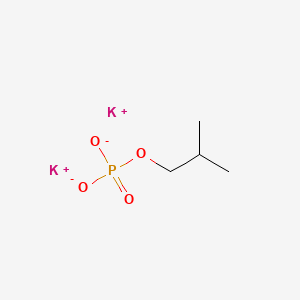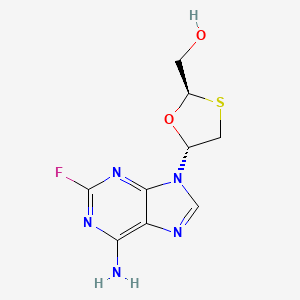
1-Hydroxypropan-2-olate;3-oxododecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is a compound derived from the hydrogenation of palm oil mono- and diglycerides, featuring a 3-oxododecanoate functional group. This compound is typically a white to yellowish powder, soluble in organic solvents such as ether and methanol. It is known for its stability and preservative properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates generally involves two main steps:
Hydrogenation of Palm Oil: Palm oil is subjected to hydrogenation, a process where hydrogen gas is used to saturate the carbon-carbon double bonds in the fatty acids, converting them into single bonds. This reaction typically occurs under high pressure and temperature in the presence of a catalyst such as nickel.
Esterification with 3-Oxododecanoic Acid: The hydrogenated palm oil mono- and diglycerides are then reacted with 3-oxododecanoic acid in an esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors, and the esterification is performed in industrial esterification units. The final product is then purified and dried to obtain the desired powder form .
化学反应分析
Types of Reactions
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in studies related to lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of cosmetics, food additives, and as a preservative in various products
作用机制
The mechanism of action of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipase enzymes, leading to the release of 3-oxododecanoic acid, which can further participate in metabolic pathways .
相似化合物的比较
Similar Compounds
- Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxooctanoates
- Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxodecanoates
- Glycerides, soya mono- and di-, 2,3-bis (acetyloxy)butanedioates
- Glycerides, sunflower-oil mono- and di-, 2,3-bis (acetyloxy)butanedioates
Uniqueness
Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is unique due to its specific functional group (3-oxododecanoate) and its derivation from palm oil. This gives it distinct properties such as enhanced stability and preservative capabilities compared to other similar compounds .
属性
CAS 编号 |
91052-70-9 |
|---|---|
分子式 |
C15H29O5- |
分子量 |
289.39 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-olate;3-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3.C3H7O2/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;1-3(5)2-4/h2-10H2,1H3,(H,14,15);3-4H,2H2,1H3/q;-1 |
InChI 键 |
BJZAPYXFEXWQQS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)O.CC(CO)[O-] |
物理描述 |
solid fatty flakes with essentially no odour |
溶解度 |
insoluble in water; soluble in oils |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















